molecular formula C21H25N3O2 B10949576 N-(1-Adamantyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-(1-Adamantyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10949576
M. Wt: 351.4 g/mol
InChI Key: PEOOVHIWXJLHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Adamantyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the pyrazole ring, the introduction of the adamantyl group, and the attachment of the phenoxymethyl group. Common reagents used in these reactions include hydrazines, aldehydes, and adamantyl derivatives. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require heating or refluxing to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to develop a robust and cost-effective process that can be implemented on a large scale.

Chemical Reactions Analysis

Types of Reactions: N-(1-Adamantyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-(1-Adamantyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and chemical compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activity, receptor binding, or other biochemical processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activity that could be harnessed for the treatment of various diseases or conditions.

Industry: In industrial applications, this compound can be used in the development of new materials, coatings, or other products that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Uniqueness: What sets This compound apart is its combination of the adamantyl group, phenoxymethyl group, and pyrazole carboxamide moiety

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1-adamantyl)-1-(phenoxymethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C21H25N3O2/c25-20(22-21-11-15-8-16(12-21)10-17(9-15)13-21)19-6-7-24(23-19)14-26-18-4-2-1-3-5-18/h1-7,15-17H,8-14H2,(H,22,25)

InChI Key

PEOOVHIWXJLHSK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C=C4)COC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.